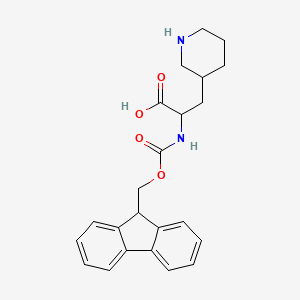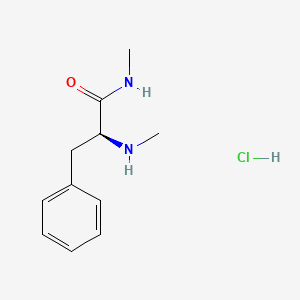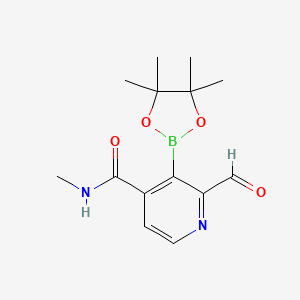
2-formyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-formyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide is an organic compound that features a pyridine ring substituted with a formyl group, a methyl group, and a boronate ester
Vorbereitungsmethoden
The synthesis of 2-formyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide typically involves multiple steps. One common route includes the nucleophilic substitution and amidation reactions. The starting materials often include a pyridine derivative and a boronate ester, which undergo a series of reactions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-formyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
Wirkmechanismus
The mechanism of action of 2-formyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide involves its interaction with molecular targets through its functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery applications. The formyl group can participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other boronate esters and pyridine derivatives, such as:
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also features a pyridine ring and a boronate ester group but lacks the formyl and methyl groups, making it less versatile in certain reactions.
Thiophene-2-boronic acid pinacol ester: This compound contains a thiophene ring instead of a pyridine ring, which can lead to different reactivity and applications.
Eigenschaften
Molekularformel |
C14H19BN2O4 |
|---|---|
Molekulargewicht |
290.12 g/mol |
IUPAC-Name |
2-formyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)11-9(12(19)16-5)6-7-17-10(11)8-18/h6-8H,1-5H3,(H,16,19) |
InChI-Schlüssel |
NPCSNMPKINFOEK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2C=O)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



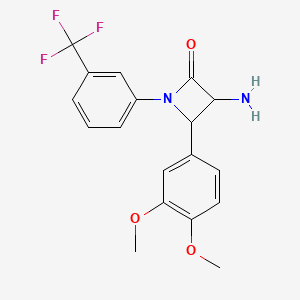
![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
![2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777141.png)
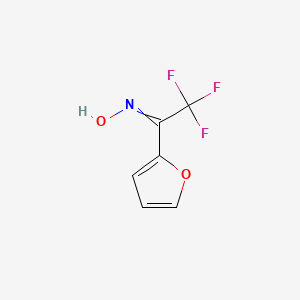
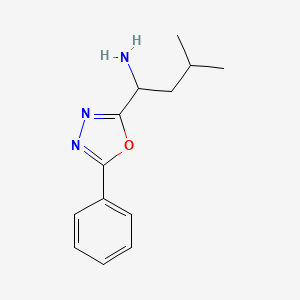
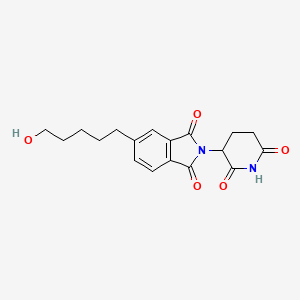

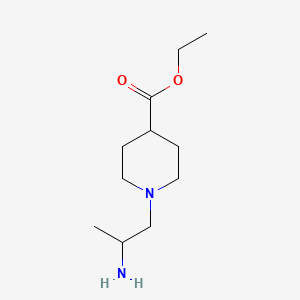

![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)
